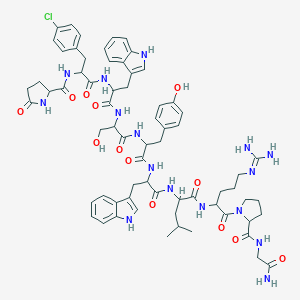
4-O-beta-D-Mannopyranosyl-D-mannose
Vue d'ensemble
Description
4-O-beta-D-Mannopyranosyl-D-mannose is a disaccharide composed of two mannose sugar units. The molecular structure of mannobiose, a related disaccharide, has been determined, revealing the sugar residues in the expected 4C1 conformation and stabilized by an intramolecular hydrogen bond . This structural information can be extrapolated to understand the conformation and bonding within 4-O-beta-D-Mannopyranosyl-D-mannose.
Synthesis Analysis
The synthesis of beta-mannopyranosides can be achieved without the need for donor-acceptor hydrogen bonding, as demonstrated in the stereoselective synthesis of beta-C-mannopyranosides . Additionally, a simple synthesis method for a related compound, octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside, has been described, which involves the formation of the beta-mannosidic linkage by 1-O-alkylation and glycosylation of unprotected octyl beta-D-mannopyranoside . These methods provide insights into the synthesis of 4-O-beta-D-Mannopyranosyl-D-mannose.
Molecular Structure Analysis
The crystal and molecular structure of mannobiose, which is closely related to 4-O-beta-D-Mannopyranosyl-D-mannose, has been determined using X-ray crystallography. The sugar residues exhibit a 4C1 conformation, and the orientation of the sugars is stabilized by an intramolecular hydrogen bond . This information is relevant to understanding the molecular structure of 4-O-beta-D-Mannopyranosyl-D-mannose.
Chemical Reactions Analysis
The synthesis of oligosaccharides containing beta-mannopyranosyl residues has been explored, which is pertinent to the chemical reactions involving 4-O-beta-D-Mannopyranosyl-D-mannose. For instance, the chemoenzymatic synthesis of a bacterial O-antigen containing a beta-(1-->4) mannosidic linkage demonstrates the potential for enzymatic formation of similar linkages . Additionally, the synthesis of homo oligomers of beta-D-mannopyranosyl residues provides insight into the diastereoselectivity and protecting group strategies that could be applied to 4-O-beta-D-Mannopyranosyl-D-mannose .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 4-O-beta-D-Mannopyranosyl-D-mannose are not directly reported in the provided papers, the synthesis and structural analysis of related compounds suggest that it would exhibit similar solubility, stability, and reactivity characteristics as other mannopyranosides. The intramolecular hydrogen bond observed in mannobiose could also influence the solubility and stability of 4-O-beta-D-Mannopyranosyl-D-mannose. The synthesis methods described imply that the compound can be synthesized and manipulated under laboratory conditions, which is indicative of its chemical reactivity and potential for use in further synthetic applications.
Applications De Recherche Scientifique
Microbial Mannosidases and Biotechnological Applications
Mannosidases, particularly those produced by bacteria and fungi, play a crucial role in the hydrolysis of 1,4-β-mannopyranosyl linkages in hetero-1,4-β-d-mannans, yielding mannose. These enzymes have diverse applications in bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents (Chauhan & Gupta, 2017).
Stereoselective Synthesis of Glycosides
The stereoselective synthesis of β-C-mannopyranosides and α-C-glucopyranosides involves the reaction of specific derivatives of mannopyranosides, highlighting the selectivity in the formation of glycosides (Crich & Sharma, 2008).
Enzymatic Hydrolysis in Kraft Pulp
In the context of pine kraft pulp, the enzymatic action of Trichoderma reesei mannanase results in the formation of various oligosaccharides, including mannobiose and 4-O-beta-D-glucopyranosyl-D-mannopyranose. This process reveals insights into the structure of galactoglucomannan in pine (Tenkanen et al., 1997).
Novel Mannosylglucose Phosphorylase in Bacteroides fragilis
The discovery of a novel enzyme, mannosylglucose phosphorylase, in Bacteroides fragilis, catalyzes the conversion of 4-O-β-d-mannopyranosyl-d-glucose to mannose-1-phosphate and glucose, signifying a new mannan catabolic pathway (Senoura et al., 2011).
Polysaccharides of Ungernia
Studies on the partial hydrolysis of ungeromannan-V, obtained from the bulbs of Ungernia vvedneskyi, have isolated compounds such as 4-O-β-D-Manopyranosyl-D-mannose, providing insights into the structure of this mannan (Malikova et al., 1981).
GDP-perosamine Synthase and Novel Trideoxysugar Production
Research on GDP-perosamine synthase, involved in the formation of unusual sugars like perosamine in bacteria, highlights the enzymatic synthesis of novel GDP-linked sugars, demonstrating significant implications in microbial biochemistry (Cook & Holden, 2008).
Circular Statistics in O-Glycosidic Linkage Conformation
The use of circular statistics to model O-glycosidic linkage conformation in mannose-containing disaccharides and oligosaccharides provides valuable insights into the structural and conformational aspects of these molecules (Zhang et al., 2019).
Synthesis of Di- to Hexasaccharide Mannopyranan Oligomers
The synthesis of homooligomers of beta-D-mannopyranosyl residues, including their unique immunological properties in the context of C. albicans cell wall mannan, is an area of active research (Nitz & Bundle, 2001).
Orientations Futures
Propriétés
IUPAC Name |
(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8-,9+,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXNBNKWCZZMJT-KVOYSHJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027542 | |
| Record name | Mannobiose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-beta-D-Mannopyranosyl-D-mannose | |
CAS RN |
14417-51-7 | |
| Record name | Mannobiose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14417-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mannobiose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014417517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mannobiose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-O-.BETA.-D-MANNOPYRANOSYL-D-MANNOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VUC29J97I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B132598.png)


![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)
![ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate](/img/structure/B132614.png)


![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)